Koetjapic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,7S,8S,10aR,10bS,12aS)-7-(2-carboxyethyl)-3,7,10a,10b,12a-pentamethyl-8-prop-1-en-2-yl-2,4,4a,6,6a,8,9,10,11,12-decahydro-1H-chrysene-3-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)20-10-13-30(7)23(28(20,5)12-11-24(31)32)9-8-21-22-18-27(4,25(33)34)15-14-26(22,3)16-17-29(21,30)6/h8,20,22-23H,1,9-18H2,2-7H3,(H,31,32)(H,33,34)/t20-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
ASOUKQDZWGOCBR-ICSARBIRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC=C3[C@]2(CC[C@@]4([C@H]3C[C@@](CC4)(C)C(=O)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC=C3C2(CCC4(C3CC(CC4)(C)C(=O)O)C)C)C |
Synonyms |
koetjapic acid |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Investigations
Plant Sources and Geographical Distribution
Koetjapic acid is a natural product found in a limited number of plant species. Its occurrence highlights the potential of exploring plant biodiversity for novel bioactive compounds. ontosight.ai
Sandoricum koetjape as Primary Source for this compound Isolation
Sandoricum koetjape Merr., commonly known as santol, is recognized as the primary source from which this compound was first isolated in 1992 by Kaneda et al. google.comnih.govresearchgate.netnih.govgoogleapis.com This traditional medicinal plant belongs to the Meliaceae family and is native to Southeast Asian countries, including Malaysia, Indonesia, and the Philippines. google.comnih.govgoogleapis.com The stem bark of S. koetjape has been particularly noted as a rich source of this compound. google.comspandidos-publications.comnih.govnih.govgoogleapis.com
Other Plant Species Containing this compound (e.g., Dillenia serrata, Dysoxylum hainanense)
While Sandoricum koetjape is the primary source, this compound has also been reported in other plant species. These include Dillenia serrata (Dilleniaceae) and Dysoxylum hainanense (Meliaceae). researchgate.netnih.govmdpi.comacs.org The presence of this compound in D. serrata was considered unexpected and potentially unique among Dillenia species, suggesting it could serve as an additional chemotaxonomic marker for the family. mdpi.com this compound has also been reported in Maytenus undata and Sandoricum indicum. nih.govknapsackfamily.com
Here is a table summarizing the known plant sources of this compound:
| Plant Species | Family | Primary Source |
| Sandoricum koetjape | Meliaceae | Yes |
| Dillenia serrata | Dilleniaceae | No |
| Dysoxylum hainanense | Meliaceae | No |
| Maytenus undata | Celastraceae | No |
| Sandoricum indicum | Meliaceae | No |
Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound from plant materials involve a series of steps aimed at extracting the compound from the complex plant matrix and separating it from other co-occurring substances. ontosight.ai
Extraction Techniques
Extraction is the initial step in obtaining this compound from plant sources. This typically involves using organic solvents to extract the compound from dried and ground plant material, such as stem bark. nih.govgoogleapis.com For instance, extraction with n-hexane at elevated temperatures (around 40-60°C) for a period, such as 24 hours with intermittent shaking, has been described. google.comnih.govgoogleapis.com The extract is then filtered and concentrated to dryness under reduced pressure. google.comnih.govgoogleapis.com Methanol (B129727) extraction of Dillenia serrata root bark followed by successive partitioning with petroleum ether and ethyl acetate (B1210297) has also been employed, leading to the identification of this compound in the ethyl acetate fraction. mdpi.com
Chromatographic Separation Approaches
Chromatographic techniques are crucial for separating this compound from other compounds present in the crude extract. Column chromatography is a widely used method for this purpose. researchgate.netnih.gov Silica gel column chromatography, utilizing stepwise gradients of solvent mixtures like n-hexane and ethyl acetate, followed by chloroform (B151607) and methanol, has been reported for the purification of triterpenoids, including this compound, from plant extracts. researchgate.net Gel permeation chromatography on a Sephadex LH-20 column has also been used for further purification. researchgate.net High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of this compound in plant extracts and fractions. mdpi.com
Crystallization Procedures for this compound
Crystallization is often the final step to obtain this compound in a pure, solid form. One described method involves dissolving the dried extract in a solvent mixture, such as methanol and acetone (B3395972) (1:1), and storing it at a low temperature (around -20°C) to induce the formation of a white precipitate. google.comnih.govnih.govgoogleapis.com This precipitate is then filtered and washed with a cold solvent, such as ice-chilled chloroform. google.comnih.govgoogleapis.com Recrystallization from a suitable solvent, such as chloroform, by slow evaporation at room temperature can yield colorless prism-shaped crystals suitable for structural analysis, including X-ray crystallography. nih.goviucr.org A method utilizing two steps of crystallization without the need for column chromatography has also been described for purifying this compound from Sandoricum koetjape stem bark. nih.gov
Biosynthetic Pathway Elucidation Attempts and Hypotheses for this compound
This compound is a pentacyclic triterpenoid (B12794562) characterized by a seco-A ring structure. Its biosynthesis in plants follows the general isoprenoid pathway, specifically the pathway leading to triterpenes. Triterpenoids are derived from the cyclization of squalene (B77637), a 30-carbon acyclic precursor. The synthesis of squalene begins with the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of IPP and DMAPP units, followed by further enzymatic steps, leads to the formation of squalene.
Squalene is then typically converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. This epoxide is a key intermediate that undergoes cyclization catalyzed by oxidosqualene cyclases. Different cyclases lead to the formation of various cyclic triterpene skeletons, such as the oleanane (B1240867) skeleton, which is the structural basis for this compound before the modification of ring A.
Structural Characterization and Chemical Modification Studies of Koetjapic Acid
Advanced Spectroscopic and Diffraction Techniques for Koetjapic Acid Structural Elucidation
The precise determination of the three-dimensional structure of this compound has been accomplished through a combination of sophisticated spectroscopic and crystallographic methods. These techniques have been crucial not only for the initial characterization but also for the subsequent correction and refinement of its molecular architecture. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. researchgate.net Comprehensive 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, and HMBC, were instrumental in piecing together the connectivity of the molecule. core.ac.uk These analyses, in conjunction with X-ray crystallography data, provided strong support for the definitive structural reassignment of the compound. researchgate.netscispace.com The characterization of potassium koetjapate, a salt derivative, was also confirmed using proton NMR (¹HNMR) analysis, which helped to verify the chemical modification. nih.gov
| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 12 | 122.5 | 5.38 (t) | C-9, C-13, C-18 |
| 13 | 143.8 | - | - |
| 23 | 110.4 | 4.85 (s), 4.58 (s) | C-3, C-4, C-5 |
| 24 | 25.6 | 1.03 (s) | C-4, C-5, C-8, C-10 |
| 25 | 16.8 | 0.80 (s) | C-1, C-5, C-9, C-10 |
| 26 | 17.0 | 0.92 (s) | C-7, C-8, C-14 |
| 27 | 26.1 | 1.14 (s) | C-13, C-14, C-15 |
| 28 | 28.1 | 0.87 (s) | C-17, C-18, C-22 |
| 29 | 33.2 | 0.91 (s) | C-19, C-20, C-21, C-30 |
| 30 | 182.2 | - | - |
Mass spectrometry (MS) has been essential for determining the fundamental molecular characteristics of this compound. This technique provides the molecular weight and formula of a compound by measuring its mass-to-charge ratio. stonybrookmedicine.edu For this compound, MS analysis established a molecular formula of C₃₀H₄₆O₄ and a molecular weight of 470.7 g/mol . nih.gov This information is a critical first step in the structural elucidation process, complementing data from other analytical methods like NMR and X-ray crystallography. nih.govresearchgate.net
X-ray crystallography provided the definitive and unambiguous three-dimensional structure of this compound, leading to a crucial reassignment of its previously reported configuration. researchgate.netscispace.com This powerful technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov
The analysis revealed that this compound crystallizes in an orthorhombic system with a space group of P2₁2₁2₁. researchgate.net The study determined the precise bond lengths, angles, and the conformation of its four-ring system. Ring A was found to adopt a chair conformation, ring B an envelope conformation, ring C a half-chair, and ring D a chair conformation. researchgate.netscispace.com Furthermore, this analysis allowed for the first-time assignment of the absolute configurations at eight stereocenters: C1 (R), C5 (R), C7 (S), C10 (S), C13 (R), C14 (R), C17 (S), and C18 (S). researchgate.netscispace.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.6641(2) |
| b (Å) | 14.6844(4) |
| c (Å) | 23.9316(6) |
| Molecular Formula | C₃₀H₄₆O₄ |
Initial studies of this compound were followed by crucial work that led to a significant structural reassignment. researchgate.net A previously reported X-ray crystal structure of a related seco-A ring oleanane (B1240867) was incorrectly named this compound. researchgate.net More recent and definitive studies utilizing X-ray crystallography and supported by extensive NMR data unambiguously corrected the structure. researchgate.netscispace.com
The reassigned structure of this compound was established as 3,4-seco-olean-4(23),12-diene-3,30-dioic acid. researchgate.netscispace.com This correction was vital for understanding its chemical properties and biological activities, ensuring that subsequent research was based on an accurate molecular framework. dntb.gov.ua The refinement highlighted key structural differences from the previously misidentified compound, particularly in bond lengths and angles within the ring system. researchgate.net
Chemical Derivatization and Semi-Synthetic Strategies Involving this compound
Chemical modification of natural products like this compound is a common strategy to improve their physicochemical properties, such as solubility, or to enhance their biological activity. nih.gov Derivatization focuses on altering specific functional groups within the molecule. nih.gov
A significant challenge for the practical application of this compound is its poor water solubility. nih.govnih.gov To address this limitation, a semi-synthetic strategy was employed to convert this compound into its potassium salt, potassium koetjapate. nih.govresearchgate.net This salt formation method is a straightforward approach to increase the aqueous solubility of acidic compounds. nih.gov
The synthesis involves reacting this compound with a potassium base, which replaces the acidic proton of the carboxylic acid group with a potassium ion. researchgate.net The successful conversion to potassium koetjapate was confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), which showed characteristic spectral shifts, and ¹HNMR. nih.govresearchgate.net This chemical modification resulted in a compound with significantly enhanced aqueous solubility, facilitating further investigation into its biological potential. nih.gov
Research on Influence of Chemical Modifications on this compound’s Properties
The primary chemical modification reported is the semi-synthetic conversion of this compound into its potassium salt, known as Potassium Koetjapate (KKA). nih.govresearchgate.net This salt formation is a widely used and effective strategy for enhancing the solubility and dissolution rates of acidic drugs. nih.govrjpdft.com The introduction of the potassium ion enhances the polarity of the molecule, leading to significantly improved solubility in aqueous media compared to the parent acid. researchgate.netresearchgate.net This modification has been shown to directly influence the compound's biological performance, resulting in a derivative with enhanced therapeutic potential. nih.govresearchgate.net
The conversion to KKA has demonstrated a marked improvement in bioefficacy, particularly in the context of cancer research. nih.govresearchgate.net Studies comparing KKA to its parent compound, KA, have revealed that the potassium salt exhibits superior activity. nih.govresearchgate.net This enhancement is largely attributed to its increased solubility, which leads to improved bioavailability and greater potency. nih.govresearchgate.net
Enhanced Anticancer and Antiangiogenic Activity
The modification from KA to KKA has resulted in a significant enhancement of its anticancer properties against human colorectal cancer cells (HCT 116). nih.govresearchgate.net KKA demonstrates more pronounced anticancer efficacy and enhanced cytotoxicity compared to this compound. nih.govresearchgate.net This improved activity is linked to the induction of apoptosis, evidenced by nuclear condensation and the disruption of the mitochondrial membrane potential in cancer cells. nih.govresearchgate.net Furthermore, the antiangiogenic activity of KKA was found to be improved, which is likely due to its increased solubility and bioavailability. nih.gov
Impact on Molecular Targets and Pathways
Detailed molecular studies have shown that KKA modulates key cellular pathways involved in cancer progression. The compound down-regulates several anti-apoptotic proteins and negative regulators of apoptosis, including HSP60, HSP90, and Bcl-2 in HCT 116 cells. nih.govnih.gov Concurrently, it up-regulates pro-apoptotic proteins such as TRAILR-1, TRAILR-2, p27, caspase 3, and caspase 8. nih.govnih.gov This shift in the balance of regulatory proteins promotes programmed cell death in cancer cells.
Furthermore, KKA has been shown to significantly down-regulate critical carcinogenesis signaling pathways, including Notch, Wnt, hypoxia, MAPK/JNK, and MAPK/ERK. nih.govnih.gov The modulation of these pathways contributes to its potent inhibition of tumor growth and its anti-metastatic effects. nih.gov
Improved Pharmacokinetics
A crucial outcome of the chemical modification is the improvement in the pharmacokinetic profile. Studies in rat models have shown that KKA is readily absorbed into the blood after oral administration and possesses a longer retention time in the body. nih.gov This efficient oral bio-absorption is a significant advantage over the parent compound, enhancing its potential as a systemically administered therapeutic agent. nih.govresearchgate.net
The following tables summarize the comparative properties and biological effects resulting from the chemical modification of this compound to Potassium Koetjapate.
Table 1: Comparison of Properties: this compound (KA) vs. Potassium Koetjapate (KKA)
| Property | This compound (KA) | Potassium Koetjapate (KKA) |
|---|---|---|
| Water Solubility | Poor / Extremely Low nih.govnih.gov | Significantly Higher / Enhanced researchgate.netresearchgate.net |
| Anticancer Efficacy | Baseline Activity nih.gov | Pronounced / Enhanced nih.govresearchgate.net |
| Bioavailability | Limited nih.gov | Improved Oral Bio-absorption nih.govresearchgate.net |
| Antiangiogenic Activity | Baseline Activity | Improved nih.gov |
Table 2: In Vivo Antitumor Activity of Potassium Koetjapate (KKA) in a Human Colon Cancer Model
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 25 | 68.15% nih.gov |
| 50 | 82.35% nih.gov |
| 100 | 92.76% nih.gov |
Table 3: Effect of Potassium Koetjapate (KKA) on Key Proteins and Signaling Pathways in HCT 116 Cells
| Target | Effect |
|---|---|
| HSP60, HSP90, Bcl-2 | Down-regulation nih.govnih.gov |
| TRAILR-1, TRAILR-2 | Up-regulation nih.govnih.gov |
| Caspase 3, Caspase 8 | Up-regulation nih.govnih.gov |
| Notch Signaling Pathway | Down-regulation nih.govnih.gov |
| Wnt Signaling Pathway | Down-regulation nih.govnih.gov |
| MAPK/JNK & MAPK/ERK Pathways | Down-regulation nih.govnih.gov |
Biological Activity Spectrum and Molecular Mechanisms of Koetjapic Acid
Preclinical Anticancer Research of Koetjapic Acid
In Vitro Inhibition of Cancer Cell Proliferation and Viability by this compound
This compound has been the subject of multiple in vitro studies to determine its efficacy in inhibiting the growth of various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
Research has shown that this compound exhibits significant cytotoxic effects against the human colorectal carcinoma cell line, HCT 116. Multiple studies have reported consistent IC50 values, highlighting its potential as a selective agent against this type of cancer. For instance, one study determined the IC50 value to be 18.88 ± 0.65 µg/ml, while another reported a similar value of 19 ± 0.7 µg/ml after 48 hours of exposure. nih.govresearchgate.netspandidos-publications.com This demonstrates a potent and reproducible inhibitory effect on the proliferation and viability of HCT 116 cells.
In studies involving breast cancer, this compound has also shown inhibitory activity against the MCF-7 cell line. Research has established an IC50 value of approximately 68 µg/mL for MCF-7 cells. nih.gov Another study reported a more specific IC50 of 68.88 ± 6.075 μg/mL, confirming its cytotoxic influence on this particular breast cancer cell line. nih.gov
The anticancer activity of this compound is not limited to colorectal and breast cancer cells. Studies have also investigated its effects on other cancer cell models, revealing a broad spectrum of activity. For instance, this compound was found to have an IC50 of 36 ± 1.2 µg/ml against the triple-negative breast cancer cell line MDA-MB-231 and an IC50 of 56 ± 1.2 µg/ml against the human liver cancer cell line Hep G2. researchgate.net Furthermore, an in vitro screening revealed its cytotoxic effect on an oral squamous cell carcinoma (OSCC) cell line with an IC50 of 18.88 μg/mL. nih.gov
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
|---|---|---|
| HCT 116 | Colorectal Carcinoma | 18.88 ± 0.65 spandidos-publications.com |
| HCT 116 | Colorectal Carcinoma | 19 ± 0.7 researchgate.net |
| MCF-7 | Breast Cancer | ~68 nih.gov |
| MCF-7 | Breast Cancer | 68.88 ± 6.075 nih.gov |
| MDA-MB-231 | Breast Cancer | 36 ± 1.2 researchgate.net |
| Hep G2 | Liver Cancer | 56 ± 1.2 researchgate.net |
Apoptosis Induction Pathways by this compound
A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells in a controlled manner.
The process of apoptosis is heavily reliant on a family of cysteine proteases known as caspases. This compound has been shown to activate this cascade in cancer cells. In HCT 116 colorectal carcinoma cells, treatment with this compound led to a significant, three-fold increase in the activity of initiator caspases-8 and -9, as well as the executioner caspases-3/7. nih.govspandidos-publications.com The activation of both caspase-8 and caspase-9 suggests that this compound triggers apoptosis through both the extrinsic and intrinsic pathways. nih.govresearchgate.net In breast cancer MCF-7 cells, this compound was also found to induce apoptosis by activating the executioner caspases-3/7. nih.gov This activation of the caspase cascade is a critical step in the disassembly of the cell during apoptosis. nih.gov
Mitochondrial Membrane Potential Disruption
This compound has been identified as an inducer of the intrinsic apoptotic pathway, a process in which mitochondria play a central role. A critical event in this pathway is the disruption of the mitochondrial membrane potential (MMP). Studies have shown that treatment with this compound leads to a loss of MMP in cancer cells. nih.gov This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic cascade.
The disruption of the MMP is significant as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov This event triggers the activation of caspases, which are the executioner enzymes of apoptosis. Research on potassium koetjapate, a salt of this compound, has also confirmed its ability to disrupt the mitochondrial membrane potential in HCT 116 colorectal cancer cells, linking this activity to its enhanced cytotoxic effects. nih.gov
| Cell Line | Compound | Effect on Mitochondrial Membrane Potential | Reference |
| HCT 116 (colorectal carcinoma) | This compound | Disruption/Loss | nih.govresearchgate.net |
| HCT 116 (colorectal carcinoma) | Potassium koetjapate | Disruption/Loss | nih.gov |
| MCF-7 (breast cancer) | This compound | Implicated in mitochondrial apoptosis pathway | nih.gov |
DNA Fragmentation and Nuclear Condensation
Characteristic hallmarks of the late stages of apoptosis include DNA fragmentation and nuclear condensation, both of which have been observed in cells treated with this compound. researchgate.netresearchgate.net In a dose-dependent manner, this compound induces the breakdown of genomic DNA into internucleosomal fragments, creating a distinctive "laddering" pattern when analyzed by agarose (B213101) gel electrophoresis. researchgate.netspandidos-publications.com This fragmentation is a result of the activation of endonucleases during the apoptotic process.
Concurrently with DNA fragmentation, this compound treatment causes chromatin to condense and the nucleus to shrink and fragment. researchgate.netresearchgate.net Staining of treated cells with DNA-binding dyes reveals these morphological changes, with the appearance of condensed chromatin clustered at the nuclear periphery. researchgate.net These events are indicative of the organized dismantling of the cell during apoptosis.
| Cell Line | Compound | Observed Effects | Reference |
| HCT 116 (colorectal carcinoma) | This compound | Nuclear condensation, DNA fragmentation | researchgate.netspandidos-publications.com |
| MCF-7 (breast cancer) | This compound | Chromatin condensation, DNA fragmentation | researchgate.net |
Modulation of Apoptotic and Anti-Apoptotic Proteins
The pro-apoptotic activity of this compound is further substantiated by its ability to modulate the expression of key proteins involved in the regulation of apoptosis. Specifically, its potassium salt, potassium koetjapate (KKA), has been shown to influence the balance between pro-apoptotic and anti-apoptotic proteins in human colon cancer cells. nih.gov
Studies have demonstrated that KKA down-regulates the expression of several anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), Bcl-w, heat shock protein (HSP) 60, and HSP90. nih.gov The overexpression of these proteins is often associated with resistance to chemotherapy. nih.gov By inhibiting these anti-apoptotic proteins, KKA promotes apoptosis. nih.gov
Simultaneously, KKA upregulates the expression of proteins that promote apoptosis. This includes the upregulation of death receptors like TRAILR-1 and TRAILR-2, which are part of the extrinsic apoptotic pathway. nih.gov Furthermore, KKA treatment leads to the increased expression of executioner caspases, such as caspase-3 and caspase-8, which are responsible for the final stages of cellular disassembly during apoptosis. nih.gov
| Cell Line | Compound | Down-regulated Proteins (Anti-Apoptotic) | Up-regulated Proteins (Pro-Apoptotic) | Reference |
| HCT 116 (colon cancer) | Potassium koetjapate | Bcl-2, Bcl-w, HSP60, HSP90, IGF-1 | TRAILR-1, TRAILR-2, p27, CD40, Caspase-3, Caspase-8 | nih.gov |
Anti-Angiogenic Mechanisms of this compound
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govresearchgate.net this compound has demonstrated potent anti-angiogenic properties through various mechanisms. nih.govsahmri.org.au
Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling by this compound
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. nih.gov this compound has been shown to inhibit the expression of VEGF in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net At a concentration of 20 μg/ml, this compound suppressed VEGF expression by 30.68%. nih.gov The concentration of VEGF in the cell lysates of treated HUVECs was significantly lower than in untreated cells. nih.gov By downregulating VEGF, this compound interferes with a primary trigger of the angiogenic cascade. nih.gov
Effects on Endothelial Cell Proliferation and Migration
The process of angiogenesis involves the proliferation and migration of endothelial cells. nih.gov this compound has been found to inhibit these crucial steps. While it is not highly cytotoxic to HUVECs, with an IC50 value of 40.97 ± 0.37 μg/ml, it effectively inhibits their migration. nih.govresearchgate.net This inhibition of endothelial cell migration is likely linked to the suppression of VEGF production. nih.gov Furthermore, this compound has been shown to inhibit the differentiation of HUVECs into tube-like structures, a critical step in the formation of new blood vessels. nih.govresearchgate.net
Ex Vivo and In Vivo Angiogenesis Models (e.g., Rat Aortic Ring Assay, Chick Embryo CAM Assay)
The anti-angiogenic potential of this compound has been confirmed in both ex vivo and in vivo models. In the rat aortic ring assay, an ex vivo model that mimics the sprouting of new blood vessels, this compound demonstrated a dose-dependent inhibition of microvessel outgrowth with an IC50 of 16.8 ± 1.7 μg/ml. nih.gov At a concentration of 40 μg/ml, it completely inhibited angiogenesis. nih.gov
The anti-angiogenic activity of this compound has also been observed in the in vivo chick chorioallantoic membrane (CAM) assay. researchgate.net This model utilizes the highly vascularized membrane of a chicken embryo to assess the effect of substances on blood vessel formation. nih.gov The ability of this compound to inhibit neovascularization in this model further supports its potential as an anti-angiogenic agent. researchgate.net
| Assay | Model | Effect of this compound | Key Findings | Reference |
| Rat Aortic Ring Assay | Ex vivo | Inhibition of microvessel sprouting | IC50 of 16.8 ± 1.7 μg/ml; 100% inhibition at 40 μg/ml | nih.gov |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo | Inhibition of neovascularization | Confirmed anti-vasculature effects | researchgate.net |
Anti-Metastatic Investigations of this compound
This compound, a natural triterpene, has demonstrated significant anti-metastatic properties in various cancer cell lines. nih.gov Metastasis, the process of cancer cell dissemination, is a primary cause of cancer-related mortality, and targeting its key steps—such as migration, invasion, and colony formation—is a crucial therapeutic strategy. nih.govresearchgate.net Research has focused on elucidating the capability of this compound to inhibit these metastatic processes. nih.gov
Studies have shown that this compound and its derivatives can effectively inhibit the migration and invasion of cancer cells. nih.govnih.gov In investigations involving the MCF-7 breast cancer cell line, this compound significantly inhibited cell migration and invasion at sub-toxic doses. nih.gov
Further research using potassium koetjapate (KKA), a water-soluble salt of this compound, provided detailed insights into its anti-migratory and anti-invasive effects on HCT 116 human colon cancer cells. nih.gov An in vitro scratch test demonstrated that KKA significantly impeded the movement of HCT 116 cells. nih.gov After 18 hours, untreated cells achieved 100% wound closure, whereas KKA-treated cells showed substantial inhibition of migration. nih.gov Similarly, in a modified Boyden chamber assay, KKA was shown to hinder the invasion of HCT 116 cells through a Matrigel base. nih.gov
| Treatment | Concentration (µM) | Inhibition after 6h (%) | Inhibition after 18h (%) |
|---|---|---|---|
| KKA | 2.5 | 13.9 | 37.43 |
| KKA | 5 | 20.41 | 59.04 |
| 5-FU (Positive Control) | 5 | 23.1 | 51.85 |
Clonogenicity, the ability of a single cancer cell to proliferate and form a colony, is a critical aspect of tumor progression and metastasis. nih.govspandidos-publications.com this compound has been shown to significantly inhibit the colony-forming properties of cancer cells. nih.gov In studies on the MCF-7 breast cancer cell line, this compound demonstrated a marked reduction in clonogenicity. nih.gov
Research on HCT 116 colon cancer cells further quantified this effect, establishing an IC50 value of 15.78 µg/ml for this compound in a colony formation assay. spandidos-publications.comresearchgate.net This effect was determined to be cytotoxic rather than cytostatic, as indicated by a decrease in clonogenic survival. spandidos-publications.comresearchgate.net The dose-dependent inhibition of HCT 116 colony formation has been observed for both this compound and its more soluble salt, potassium koetjapate. researchgate.net
| Compound | Assay | Cell Line | Result (IC50) |
|---|---|---|---|
| This compound | Colony Formation | HCT 116 | 15.78 µg/ml |
Modulation of Carcinogenesis Signaling Pathways by this compound
The anticancer activities of this compound are linked to its ability to modulate various cellular signaling pathways that are often deregulated in cancer. nih.govnih.gov Studies, particularly in human colorectal cancer cells, have revealed that this compound can influence key pathways involved in cell proliferation, survival, and metastasis. researchgate.netnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK cascades, are crucial signaling networks that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Aberrant activation of these pathways is common in many cancers. dovepress.com Research has demonstrated that this compound and its potassium salt, KKA, cause the down-regulation of the MAPK/JNK and MAPK/ERK signaling pathways in HCT 116 colon cancer cells. researchgate.netnih.govnih.gov This inhibitory action is considered a key mechanism contributing to the compound's anti-metastatic and pro-apoptotic effects. nih.govresearchgate.net
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. mdpi.comsciencepg.com HIF-1α promotes tumor progression by regulating genes involved in angiogenesis, cell survival, and metabolism. sciencepublishinggroup.com Studies have consistently shown that this compound down-regulates the HIF-1α signaling pathway in HCT 116 colorectal cancer cells. researchgate.netnih.gov This suppression of HIF-1α activity is a significant component of this compound's anticancer mechanism. researchgate.net
The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the development of numerous cancers, including colorectal cancer. mdpi.com The pathway controls cell fate, proliferation, and migration. mdpi.com Investigations into the molecular mechanisms of this compound have revealed its ability to down-regulate the Wnt signaling pathway in HCT 116 cells. researchgate.netnih.govnih.gov This modulation of Wnt signaling is another critical aspect of its potential as a chemotherapeutic agent against colorectal cancer. nih.govresearchgate.net
Modulation of Akt/mTOR and NF-κB Pathways
This compound has been identified as a modulator of critical signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. researchgate.net Research indicates that it influences the Akt/mTOR and NF-κB pathways, which are often dysregulated in various human cancers. researchgate.net The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many tumors. mdpi.comresearchgate.net This cascade controls cell growth, survival, and metabolism. nih.govmdpi.com Akt, a key component of this pathway, activates mTOR, which in turn promotes protein synthesis and cell proliferation. mdpi.commdpi.com
The NF-κB pathway plays a crucial role in regulating the immune response, inflammation, and apoptosis. frontiersin.org In the context of cancer, constitutive activation of NF-κB helps tumor cells evade apoptosis and promotes processes involved in progression and development. frontiersin.org Studies have shown that this compound can modulate these critical pathways, suggesting a mechanism for its observed anticancer activities. researchgate.net For instance, a water-soluble salt derivative, potassium koetjapate, demonstrated the ability to down-regulate related MAPK/JNK and MAPK/ERK signaling pathways in HCT 116 colon cancer cells. nih.govresearchgate.net This modulation of key signaling networks underscores the potential of this compound as a multi-targeted agent in cancer research. researchgate.net
Studies on MYC/MAX and pRb-E2F Transcription Factors
The regulatory effects of this compound extend to key transcription factors that govern cell cycle progression. The retinoblastoma protein (pRb) and E2F family of transcription factors form a critical axis in controlling the G1 to S phase transition. frontiersin.orgyoutube.com The pRb protein family functions by binding to E2F transcription factors, thereby repressing the transcription of genes necessary for DNA replication and cell cycle advancement. frontiersin.orgnih.govnih.gov
In a significant finding, studies on potassium koetjapate, a derivative of this compound, revealed a notable up-regulation of the pRb-E2F pathway in HCT 116 colon cancer cells. nih.govresearchgate.net This suggests that the compound may influence cell cycle control by modulating the activity of this key transcriptional complex. When pRb is bound to E2F, it acts as a repressor; however, upon phosphorylation, pRb releases E2F, which can then activate the transcription of genes required for S-phase entry. youtube.comyoutube.com The observed up-regulation could imply a complex, context-dependent interaction with the cell cycle machinery.
The MYC transcription factor, which forms a heterodimer with MAX to bind DNA, is a central regulator of a vast array of genes involved in cell growth, proliferation, and metabolism. nih.govnih.govyoutube.com Dysregulated MYC expression is a driver in a majority of human cancers. nih.govresearchgate.net While the influence of this compound on the pRb-E2F pathway is documented, its direct modulatory effects on the MYC/MAX complex are less characterized in the available research.
Tumor Promotion Inhibition Studies of this compound (e.g., Mouse Skin Carcinogenesis Model)
This compound has demonstrated anti-tumor promoting activity in preclinical studies. nih.gov Research into its water-soluble potassium salt, potassium koetjapate (KKA), has provided in vivo evidence of its efficacy in inhibiting tumor growth. nih.gov In a xenograft model using athymic nude mice with sub-cutaneous HCT 116 human colon cancer tumors, KKA exhibited potent anti-tumorigenic effects. nih.govresearchgate.net
The study assessed three different doses of KKA, which resulted in a dose-dependent inhibition of tumor growth. nih.gov The findings showed that KKA could significantly restrain tumor growth compared to untreated controls, with the highest dose showing efficacy comparable to the standard chemotherapeutic agent capecitabine. nih.gov These results highlight the compound's ability to suppress tumor proliferation in a live model, a crucial step in evaluating its potential as an anticancer agent. nih.gov
In Vivo Tumor Growth Inhibition by Potassium Koetjapate (KKA) in HCT 116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|
| KKA | 25 | 68.15 | nih.gov |
| KKA | 50 | 82.35 | nih.gov |
| KKA | 100 | 92.76 | nih.gov |
| Capecitabine (Control) | Not Specified | 84.37 | nih.gov |
Anti-Inflammatory Research of this compound
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production by this compound
This compound is recognized for its potent anti-inflammatory properties, which are significantly linked to its ability to inhibit the production of Prostaglandin E2 (PGE2). nih.govresearchgate.net PGE2 is a principal mediator of inflammation, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, and is involved in processes like pain and swelling. nih.govmdpi.comnih.gov
Research has demonstrated that this compound effectively suppresses the generation of PGE2. nih.govmdpi.com In one study, it was shown to inhibit PGE2 activity with an IC₅₀ value of 1.05 μM. nih.gov Further investigations using a lipopolysaccharide (LPS)-induced human whole blood assay confirmed that this compound can prevent the synthesis of PGE2. nih.gov The production of PGE2 in this system is an indicator of cyclooxygenase-2 (COX-2) activity. nih.gov By blocking the synthesis of this key pro-inflammatory mediator, this compound demonstrates a clear mechanism for its anti-inflammatory effects. nih.govwaocp.org
Mechanisms Involving Cyclooxygenase-2 (COX-2) Activity Modulation by this compound
The anti-inflammatory action of this compound is closely tied to its modulation of the cyclooxygenase-2 (COX-2) enzyme. nih.gov While COX-1 is constitutively expressed in most tissues, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancer. nih.govresearchgate.netresearchgate.net This enzyme is responsible for the increased production of prostaglandins (B1171923), particularly PGE2, during an inflammatory response. nih.govresearchgate.net
Studies have found that this compound reduces the expression of the COX-2 enzyme. nih.gov The compound's anti-inflammatory effects are thought to be related to the suppression of COX-2 expression more than COX-1, which is a desirable characteristic for anti-inflammatory agents as it may reduce certain gastrointestinal side effects. nih.gov By inhibiting COX-2 activity, this compound directly curtails the synthesis of prostaglandins that drive the inflammatory cascade, providing a molecular basis for its observed biological effects. nih.govmdpi.com
Antimicrobial Research of this compound
This compound has been shown to possess significant antimicrobial properties, with a notable selectivity for certain types of bacteria. nih.gov Research highlights its efficacy primarily against Gram-positive bacteria, where in some cases its performance surpassed that of the positive control, magnolol. nih.gov
Studies have quantified its activity through the determination of minimum inhibitory concentrations (MIC). For example, this compound displayed inhibitory effects against Staphylococcus epidermidis and Bacillus subtilis with MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively. nih.gov Further research has established its activity against other Gram-positive pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 3.125 to 12.50 μg/mL. nih.govresearchgate.net However, a noteworthy limitation is its lack of effectiveness against Gram-negative bacteria and fungi, indicating a specific spectrum of activity. nih.gov This selectivity underscores its potential for development as a targeted antibacterial agent against Gram-positive infections. nih.govdlshsi.edu.ph
Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Positive | 6.25 | nih.gov |
| Staphylococcus epidermidis | Positive | 12.5 | nih.gov |
| Staphylococcus aureus | Positive | 3.125 - 12.50 | nih.gov |
| MRSA | Positive | 3.125 - 12.50 | nih.gov |
| Pseudomonas aeruginosa | Negative | 3.125 - 12.50 | nih.gov |
Antibacterial Activity (e.g., against Gram-positive bacteria)
This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Research has shown its efficacy in inhibiting the growth of various strains, positioning it as a compound of interest in the search for new antimicrobial agents.
A study investigating the antibacterial potential of this compound revealed significant activity against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to quantify this activity. For instance, this compound was found to inhibit the growth of Staphylococcus epidermidis with a MIC of 12.5 µg/mL and Bacillus subtilis with a MIC of 6.25 µg/mL. nih.gov Further investigations have shown that it is also effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa, with MIC values ranging from 3.125 to 12.50 μg/mL. researchgate.net An isomer, epi-koetjapic acid, also exhibited antimicrobial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains with MIC values of 3.25 mg/L and 6.25 mg/L, respectively. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Isomer Against Various Bacteria
| Compound | Bacterial Strain | MIC |
|---|---|---|
| This compound | Staphylococcus epidermidis | 12.5 µg/mL nih.gov |
| This compound | Bacillus subtilis | 6.25 µg/mL nih.gov |
| This compound | Staphylococcus aureus | 3.125 - 12.50 μg/mL researchgate.net |
| This compound | MRSA | 3.125 - 12.50 μg/mL researchgate.net |
| This compound | Pseudomonas aeruginosa | 3.125 - 12.50 μg/mL researchgate.net |
| epi-Koetjapic Acid | MSSA | 3.25 mg/L nih.gov |
| epi-Koetjapic Acid | MRSA | 6.25 mg/L nih.gov |
Antifungal Activity
In addition to its antibacterial properties, extracts from Sandoricum koetjape, containing this compound, have shown promise as antifungal agents. Specifically, the stem extract of S. koetjape has demonstrated activity against Candida albicans, a common cause of fungal infections in humans. smujo.idugm.ac.id
A study focusing on the antifungal properties of S. koetjape bark found that a methanol (B129727) extract exhibited antifungal activity against C. albicans. ugm.ac.id Further fractionation of this extract yielded several fractions with varying degrees of antifungal efficacy, indicating the presence of multiple bioactive compounds. ugm.ac.id While this research highlights the potential of the plant source, further studies are needed to specifically isolate and confirm the antifungal activity of this compound itself against a broader range of fungal pathogens.
Antioxidant Capacity Investigations of this compound
Investigations into the phytochemical profile of Sandoricum koetjape have revealed the presence of compounds with antioxidant potential, including this compound. smujo.id Antioxidants are crucial for mitigating the damaging effects of oxidative stress in the body. In vitro studies have demonstrated the antioxidant potential of extracts from various parts of the S. koetjape plant. smujo.id
The leaf of S. koetjape has been reported to possess xanthine (B1682287) oxidase inhibitory activity and antioxidant activity. smujo.id While these studies often assess the properties of crude extracts, the presence of this compound as a known bioactive constituent suggests it may contribute to these antioxidant effects. smujo.idnih.gov Further research focusing specifically on the antioxidant capacity of isolated this compound is necessary to fully elucidate its role in combating oxidative stress.
Enzyme Inhibition Studies by this compound
This compound has been identified as an inhibitor of DNA polymerase beta (Pol-β), a key enzyme involved in DNA base excision repair. nih.govnih.govacs.org The inhibition of this enzyme is a significant area of research, particularly in the context of cancer therapy, as it can enhance the efficacy of certain anticancer drugs. nih.gov
Bioassay-guided fractionation of Sandoricum koetjape led to the isolation of this compound and related compounds, which demonstrated inhibitory activity against Pol-β with IC₅₀ values ranging from 20 to 36 μM. acs.org Further chemical modification of these initial compounds resulted in derivatives with even more potent inhibitory effects, with IC₅₀ values as low as 16 μM. acs.org Nuclear Magnetic Resonance (NMR) analysis has indicated that this compound binds to the 8-kDa domain of Pol-β with a high affinity. nih.gov Some inhibitors of Pol-β have been shown to affect both its polymerase and lyase activities. nih.gov The ability of this compound to inhibit Pol-β suggests it may have potential as a chemosensitizing agent in cancer treatment. nih.govnih.gov
Table 2: Inhibitory Activity of this compound and its Derivatives Against DNA Polymerase β
| Compound | IC₅₀ Value (μM) |
|---|---|
| This compound (and related natural compounds) | 20 - 36 acs.org |
| This compound Derivatives | 16 - 36 acs.org |
This compound has been reported to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). nih.gov The inhibition of EBV-EA activation is a common screening method for identifying potential cancer chemopreventive agents. nih.gov The Epstein-Barr virus is associated with several types of cancer, and the reactivation of its lytic cycle, marked by the expression of early antigens, is a crucial step in its pathogenesis. mdpi.commdpi.com
The induction of EBV-EA can be triggered by various agents, and the ability of a compound to inhibit this process suggests it may interfere with tumor promotion. nih.gov The reported inhibitory activity of this compound on EBV-EA activation adds to its profile as a bioactive compound with potential applications in cancer research and prevention. nih.gov
Structure Activity Relationship Sar and Computational Studies of Koetjapic Acid
Elucidation of Key Structural Features for Koetjapic Acid’s Biological Activities
This compound's structure, characterized as a seco-A-ring oleanene triterpene, is fundamental to its biological properties. google.comresearchgate.net While comprehensive SAR studies specifically detailing the impact of each functional group or structural moiety of this compound are not extensively reported in the provided search results, the compound's triterpenoid (B12794562) backbone and the presence of carboxylic acid groups are likely contributors to its interactions with biological molecules. ontosight.ai
Its anti-inflammatory activity, for instance, has been linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production, potentially through the modulation of cyclooxygenase-2 (COX-2) activity. nih.govmdpi.comfrontiersin.org One study indicated that this compound significantly inhibited PGE2 activity with an IC50 value of 1.05 μM, comparable to the potent COX inhibitor indomethacin (B1671933) (IC50 = 0.45 μM). mdpi.comfrontiersin.org This suggests that structural features enabling interaction with the COX enzyme active site are important.
In the context of its anticancer activities, this compound has been shown to induce apoptosis and inhibit angiogenesis and metastasis by targeting pathways such as Wnt, HIF-1α, MAP/ERK/JNK, and Myc/Max signaling. nih.govresearchgate.net The seco-A-ring oleanene triterpene skeleton is a common feature in compounds with antitumor properties. google.com The specific arrangement of rings and functional groups within this compound likely dictates its ability to modulate these diverse signaling cascades.
Impact of Derivatization on this compound’s Structure-Activity Relationships
Modifications to the structure of this compound through derivatization can significantly impact its biological activities and pharmacokinetic properties. A key challenge with this compound is its limited solubility in aqueous solutions, which can hinder its therapeutic application. researchgate.netresearchgate.net
To address this, a potassium salt derivative, potassium koetjapate (KKA), has been developed. researchgate.netresearchgate.net This chemical modification has been reported to improve water solubility, leading to enhanced in vitro efficacy compared to the parent compound. researchgate.netresearchgate.net Studies on KKA have shown potent inhibition of tumor growth and regulation of various proteins involved in apoptosis and cell cycle pathways in colorectal cancer cells. researchgate.netresearchgate.net This demonstrates that even a seemingly simple modification like salt formation can drastically alter the compound's properties and potentially its interactions with biological targets, thereby influencing its SAR.
While detailed SAR studies on a wide range of this compound derivatives are not extensively covered, the improved efficacy of potassium koetjapate highlights the potential for structural modifications to enhance desirable biological activities and overcome limitations like poor solubility.
Molecular Docking and Dynamics Simulations in this compound Research
Computational techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential mechanisms of action of this compound and its derivatives at the molecular level. These methods can predict the binding affinity and interaction modes of this compound with target proteins.
Molecular docking studies have been employed to explore the interaction of this compound with various protein targets. For instance, in silico analyses have suggested that this compound may inactivate COX-2 activity by binding to its active site. nih.gov Another study involving molecular docking of phytochemicals from Sandoricum koetjape against the acetylcholinesterase receptor (PDB ID: 1ACJ) revealed notable binding affinities for several compounds, including this compound. ijrpr.com Although this compound had a lower ranking compared to some other ligands in that specific study, its binding interactions appeared strong. ijrpr.com
Molecular dynamics simulations provide a more dynamic view of the ligand-protein interaction over time, accounting for the flexibility of both the molecule and the target. While specific molecular dynamics simulations focused solely on this compound interacting with its targets are not prominently detailed in the provided results, the technique is generally used in drug discovery to assess the stability of ligand-protein complexes and refine docking results. researchgate.netnih.govmdpi.comrsc.org For example, molecular dynamics simulations were performed on a different compound targeting Hsp70 and FoxM1 proteins, demonstrating the stability of the ligand within the active site over 100 ns. researchgate.net This illustrates the potential application of such simulations in understanding the dynamic interactions of this compound or its derivatives with their biological targets, providing insights beyond static docking poses. Preliminary in silico studies involving molecular dynamic simulations have also been mentioned in the context of exploring the cytotoxic effects of this compound. figshare.comacs.org
These computational approaches complement experimental studies by providing hypotheses about binding sites and interaction mechanisms, guiding further research into the SAR of this compound.
Analytical Methodologies for Koetjapic Acid in Research
High-Performance Liquid Chromatography (HPLC) for Koetjapic Acid Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of this compound in research, particularly for analyzing its concentration in plant extracts and biological samples. A validated reversed-phase HPLC (RP-HPLC) method has been successfully employed for this purpose.
Detailed research findings show that this method provides good separation and reliable quantification. For instance, in an analysis of Dillenia serrata extracts, this compound was quantified using an RP-HPLC system with a C18 column. The compound was detected at a wavelength of 210 nm, with a retention time of 10.801 minutes. nih.gov The method's validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), were established to ensure accuracy. nih.gov Furthermore, HPLC has been instrumental in pharmacokinetic studies of potassium koetjapate, a more soluble salt of this compound, in rat plasma. nih.govecu.edu.au In these studies, the compound was effectively separated from plasma components and an internal standard, allowing for the determination of key pharmacokinetic parameters. ecu.edu.aunih.gov
| Parameter | Specification | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearcher.life |
| Stationary Phase | C-18 Column (e.g., 4.6 × 250 mm, 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile-water (9:1) with trifluoroacetic acid (pH 2.5) | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | Photodiode Array (PDA) Detector at 210 nm | nih.gov |
| Retention Time | ~10.8 - 11.7 minutes | nih.govresearchgate.net |
Application of NMR Chemical Shift Mapping in this compound Target Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and their interactions. Beyond basic structural characterization, NMR chemical shift mapping, also known as chemical shift perturbation (CSP), has been specifically used to identify the molecular targets of this compound. nih.gov
This technique monitors changes in the chemical shifts of a protein's NMR spectrum upon the addition of a ligand, such as this compound. nih.govprotein-nmr.org.uk Residues at the binding interface or those experiencing conformational changes due to binding will show significant perturbations in their chemical shifts. researchgate.net This allows for the precise mapping of the binding site on the protein's surface. researchgate.net
A key study successfully used NMR chemical shift mapping to identify DNA polymerase beta (β-pol) as a direct target of this compound. The data revealed that this compound interacts with residues within the 8-kDa domain of β-pol, specifically implicating the hydrophobic cleft between helix-2 and helix-4 as the binding pocket. nih.gov This region is critical for the enzyme's DNA binding and lyase activities, providing a structural basis for the inhibitory action of this compound. nih.gov
Proteomic Profiling Techniques (e.g., Apoptosis Proteome Profiler Array) in this compound Studies
Proteomic profiling offers a broad view of how a compound affects the levels of various proteins within a cell, providing critical insights into its mechanism of action. For this compound research, a key technique has been the use of the Human Apoptosis Proteome Profiler Array. This membrane-based sandwich immunoassay allows for the simultaneous detection of the relative expression levels of numerous apoptosis-related proteins in a single experiment. nih.govbio-techne.com
Studies utilizing this array on human colon cancer cells (HCT 116) treated with potassium koetjapate (KKA), a salt of this compound, have generated detailed profiles of the compound's pro-apoptotic effects. nih.govresearchgate.netsid.ir The results demonstrated that KKA modulates the expression of a wide range of proteins to induce apoptosis. nih.govresearcher.life Specifically, it was found to down-regulate several anti-apoptotic proteins and up-regulate pro-apoptotic proteins. nih.govsid.ir These findings are further supported by gene expression studies, which show that this compound can significantly down-regulate major pro-proliferative signaling pathways. nih.govspandidos-publications.com
| Protein Regulation | Protein Name | Function | Source(s) |
| Up-regulated | TRAILR-1 / TRAILR-2 | Death Receptors | nih.govsid.ir |
| p27 | Cell Cycle Inhibitor | nih.govsid.ir | |
| Caspase 3 / Caspase 8 | Executioner/Initiator Caspases | nih.govsid.ir | |
| CD40 | Member of TNF-receptor superfamily | nih.gov | |
| Fas / FasL | Death Receptor/Ligand | sid.ir | |
| Down-regulated | HSP60 / HSP70 / HSP90 | Heat Shock Proteins (protein folding, stability) | nih.govsid.ir |
| Bcl-2 / Bcl-w | Anti-apoptotic proteins | nih.govsid.ir | |
| IGF-1 | Growth factor, anti-apoptotic signaling | nih.gov | |
| Survivin | Inhibitor of apoptosis protein (IAP) family | bio-techne.com | |
| XIAP | X-linked inhibitor of apoptosis protein | bio-techne.com |
Research Challenges and Future Academic Directions for Koetjapic Acid
Addressing Research Challenges: Compound Solubility Optimization Strategies for Koetjapic Acid
A significant hurdle in the research and potential development of this compound is its poor water solubility nih.govnih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.org. This inherent property poses limitations on its formulation, delivery, and ultimately, its in vivo efficacy. To overcome this challenge, various solubility optimization strategies have been explored.
One successful approach has been the chemical modification of this compound to synthesize more soluble derivatives. Potassium koetjapate (KKA), a potassium salt of this compound, has been developed and shown to possess significantly enhanced aqueous solubility compared to the parent compound nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.org. Studies have demonstrated that potassium koetjapate exhibits higher solubility than other tested formulations, including those involving (2-hydroxypropyl)-β-cyclodextrin inclusion complexes and solid dispersions utilizing carriers such as carboxymethyl cellulose, polyvinylpyrrolidone, and sodium lauryl sulphate thegoodscentscompany.comfao.org.
Research into the solubility enhancement of this compound has investigated different formulation techniques. A study comparing various methods found that potassium koetjapate demonstrated superior solubility. The following table summarizes solubility enhancement strategies explored for this compound:
| Strategy | Formulation/Method | Outcome | Source(s) |
| Chemical Modification | Synthesis of Potassium Koetjapate (KKA) | Significantly enhanced aqueous solubility | nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.org |
| Inclusion Complexation | (2-Hydroxypropyl)-β-cyclodextrin inclusion complex | Slight improvement in water solubility | thegoodscentscompany.comfao.orgfishersci.se |
| Solid Dispersions | Using carriers like carboxymethyl cellulose, polyvinylpyrrolidone, sodium lauryl sulphate | Explored, but KKA showed higher solubility | thegoodscentscompany.comfao.org |
Future research in this area should continue to explore novel formulation strategies, including advanced delivery systems, to further improve the solubility and bioavailability of this compound and its derivatives.
Elucidation of Comprehensive Metabolic Fate of this compound in Preclinical Models
Despite the growing interest in this compound, comprehensive studies detailing its metabolic fate in preclinical models remain limited nih.govnih.gov. The exact processes by which this compound is metabolized within a living organism are largely unknown nih.govnih.gov.
General knowledge regarding the metabolism of natural compounds, including triterpenoids, suggests that enzymes within the body mediate various biotransformation reactions such as reduction, oxidation, and hydrolysis nih.govnih.gov. The specific metabolic pathways for this compound would likely be influenced by the functional groups present in its chemical structure nih.govnih.gov.
While the metabolism of the parent compound is not yet fully elucidated, some pharmacokinetic studies have been conducted on its soluble derivative, potassium koetjapate. The pharmacokinetic properties of potassium koetjapate in rats have been successfully determined using high-performance liquid chromatography (HPLC) nih.gov.
Future academic directions should prioritize in-depth investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active derivatives in various preclinical animal models. Such studies are crucial for understanding their bioavailability, identifying potential metabolites, and assessing their exposure levels in target tissues. This knowledge is fundamental for predicting efficacy and guiding further preclinical and potential clinical development.
Exploration of Novel Molecular Targets and Mechanistic Pathways of this compound
Research has begun to shed light on the molecular targets and signaling pathways modulated by this compound, particularly in the context of its observed anticancer activities. Studies have indicated that this compound influences multiple pathways involved in cancer development and progression.
Key findings suggest that this compound can down-regulate pro-proliferative pathways such as Wnt, HIF-1α, MAPK/ERK, MAPK/JNK, and Myc/Max signaling pathways nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org. Concurrently, it has been observed to up-regulate the NF-κB signaling pathway wikipedia.orgthegoodscentscompany.comwikipedia.org.
This compound has also demonstrated anti-angiogenic properties by targeting the VEGF signaling cascade, inhibiting the proliferation, migration, and differentiation of endothelial cells essential for microvessel formation nih.govwikipedia.orgnih.govnih.govsci-hub.ru. Furthermore, it has shown the ability to inhibit metastasis nih.govnih.govnih.govsci-hub.ru.
Induction of apoptosis is another significant mechanism of action attributed to this compound. This process is mediated through the activation of both extrinsic and intrinsic caspase cascades, leading to events such as DNA fragmentation, nuclear condensation, and disruption of mitochondrial membrane potential in cancer cells nih.govthegoodscentscompany.comfao.orgthegoodscentscompany.comwikipedia.orgsci-hub.runih.gov.
Beyond these established pathways, potential molecular targets such as Akt/mTOR, JAK/STAT3, COX-2, and DNA polymerase-β have also been discussed in relation to this compound's biological activities nih.govfishersci.befishersci.cauni.lu.
The table below summarizes some of the reported molecular targets and modulated pathways:
| Pathway/Target | Effect of this compound | Biological Outcome(s) | Source(s) |
| Wnt signaling | Down-regulation | Decreased proliferation, Apoptosis induction | nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org |
| HIF-1α signaling | Down-regulation | Inhibition of angiogenesis | nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org |
| MAPK/ERK signaling | Down-regulation | Decreased proliferation, Apoptosis induction | nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org |
| MAPK/JNK signaling | Down-regulation | Decreased proliferation, Apoptosis induction | nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org |
| Myc/Max signaling | Down-regulation | Decreased proliferation | wikipedia.orgthegoodscentscompany.comwikipedia.org |
| NF-κB signaling | Up-regulation | Control of cell growth and proliferation | wikipedia.orgthegoodscentscompany.comwikipedia.org |
| VEGF signaling cascade | Targeting/Down-regulation | Inhibition of angiogenesis and metastasis | nih.govwikipedia.orgnih.govnih.govsci-hub.ru |
| Caspase cascade | Activation | Apoptosis induction | nih.govthegoodscentscompany.comfao.orgthegoodscentscompany.comwikipedia.orgsci-hub.runih.gov |
| Mitochondrial membrane | Disruption | Apoptosis induction | nih.govthegoodscentscompany.comfao.orgthegoodscentscompany.comwikipedia.org |
| DNA polymerase-β | Inhibition | Potential role in various activities | fishersci.befishersci.ca |
| COX-2 | Inhibition | Potential anti-inflammatory activity | fishersci.befishersci.ca |
| Akt/mTOR signaling | Modulation | Regulation of cancer hallmarks | nih.govuni.lu |
| JAK/STAT3 signaling | Modulation | Regulation of cancer hallmarks | nih.govuni.lu |
Future research should aim for a more comprehensive understanding of the intricate network of molecular interactions and signaling pathways influenced by this compound. Identifying novel targets and precisely delineating the mechanisms of action will be crucial for rational drug design and the development of targeted therapies.
Development of Advanced Synthetic Analogs of this compound with Enhanced Research Profiles
The development of synthetic analogs of natural compounds like this compound is a critical area of research aimed at improving their pharmacological properties, including solubility, potency, selectivity, and pharmacokinetic profiles. The synthesis of potassium koetjapate serves as a prime example of a semi-synthetic derivative with enhanced aqueous solubility and improved bioefficacy against colon cancer cells compared to the parent compound nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.orgfishersci.se.
Studies have shown that potassium koetjapate exhibits potent inhibition of tumor growth in preclinical models nih.govkcl.ac.ukguidetopharmacology.org. For instance, in athymic nude mice models, potassium koetjapate demonstrated significant tumor growth inhibition in a dose-dependent manner nih.govkcl.ac.ukguidetopharmacology.org.
| Compound | Solubility | Anticancer Activity (HCT 116 cells) | Tumor Growth Inhibition (in vivo, mice) | Source(s) |
| This compound | Poorly soluble | Selective cytotoxicity | Reported efficacy (parent compound) | nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.org |
| Potassium Koetjapate | Enhanced | Enhanced cytotoxicity | Potent inhibition | nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.orgfishersci.se |
The success with potassium koetjapate highlights the potential of chemical modification to improve the therapeutic characteristics of this compound. Future academic endeavors should focus on the rational design and synthesis of novel this compound analogs with optimized pharmacological profiles. This could involve structural modifications to enhance solubility, improve target specificity, reduce potential off-target effects, and modulate metabolic stability. The design of hemi-synthetic analogs is an encouraged direction for future research fishersci.befishersci.ca.
Broader Investigation of this compound’s Biological Applications in Diverse Preclinical Models
While a significant body of research on this compound has focused on its anticancer properties, particularly against colorectal cancer, its potential biological applications extend to other areas. This compound has been reported to possess anti-inflammatory, antibacterial, and antiviral activities nih.govnih.govfishersci.befishersci.cafishersci.camims.com.
Preclinical studies have investigated the effects of this compound and its derivatives in various cell lines and animal models. Beyond colorectal cancer cell lines like HCT 116 and LoVo, studies have included breast cancer (MDA-MB-231, MCF-7), liver cancer (Hep G2), prostate cancer (PC-3), and lymphoma (Raji cells) thegoodscentscompany.comfao.orgguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.govfishersci.ca. Animal studies have been conducted in rats and mice to evaluate efficacy and pharmacokinetic properties nih.govnih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.orgnih.govwikipedia.orgfishersci.se.
The reported biological activities of this compound include:
Anticancer: Demonstrated activity against various cancer cell lines, induction of apoptosis, inhibition of proliferation, angiogenesis, and metastasis nih.govnih.govkcl.ac.ukthegoodscentscompany.comfao.orgguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.govnih.govsci-hub.runih.govuni.lufishersci.se.
Anti-inflammatory: Reported anti-inflammatory properties fishersci.befishersci.cafishersci.camims.com.
Antibacterial: Activity against certain multi-drug resistant bacteria nih.govfishersci.cafishersci.camims.com.
Antiviral: Inhibition of Epstein-Barr virus antigen activation nih.govfishersci.ca.
Anti-angiogenic: Inhibition of microvessel formation and targeting of the VEGF pathway nih.govwikipedia.orgnih.govnih.govsci-hub.rufishersci.be.
Future academic directions should involve broader investigations into these diverse biological applications using a wider range of relevant preclinical models. Exploring the efficacy and mechanisms of action of this compound and its analogs in different disease contexts is crucial for identifying new therapeutic opportunities and understanding the full spectrum of its pharmacological potential. In vivo validation of promising in vitro findings across various models is a necessary step for advancing the research. uni.lu
Q & A
Q. What are the validated methods for isolating and purifying Koetjapic acid from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key considerations include solvent polarity optimization to maximize yield and purity, and validation via spectroscopic methods (e.g., NMR, IR) to confirm structural integrity . For reproducibility, document extraction ratios, temperature controls, and column parameters (e.g., stationary phase, flow rate) in detail .
Q. How can researchers confirm the structural identity of this compound using spectroscopic data?
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
Standard assays include cytotoxicity (MTT assay), antioxidant activity (DPPH/ABTS radical scavenging), and enzyme inhibition (e.g., COX-2 for anti-inflammatory properties). Ensure positive/negative controls are included (e.g., ascorbic acid for antioxidants) and report IC values with statistical significance (p < 0.05) .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s structure-activity relationships (SAR)?
SAR studies require systematic modification of this compound’s functional groups (e.g., esterification of carboxyl groups) and comparative bioactivity testing. Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing derivatives. Validate hypotheses via dose-response assays and statistical models (e.g., ANOVA for potency comparisons) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?
Contradictions often arise from bioavailability or metabolic instability. Employ pharmacokinetic studies (e.g., plasma concentration profiling via LC-MS) and metabolite identification. Use animal models with controlled diets to minimize confounding variables, and apply longitudinal data analysis to track efficacy over time .
Q. How can researchers optimize experimental protocols to minimize variability in this compound’s bioactivity data?
Standardize cell lines (e.g., ATCC-certified), culture conditions (e.g., CO levels, media composition), and compound solubility (e.g., DMSO concentration ≤0.1%). Replicate experiments across independent labs and perform meta-analyses to identify outlier datasets. Use Bland-Altman plots for inter-lab variability assessment .
Q. What strategies are effective for analyzing synergistic effects of this compound with other bioactive compounds?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Design dose-matrix experiments (e.g., 5×5 concentration grids) and analyze data with software like CompuSyn. Validate mechanistic synergy via transcriptomics or proteomics to identify overlapping pathways .
Methodological Guidelines
- Data Validation : Cross-check spectral and bioactivity data against open-access databases (e.g., PubChem, ChEMBL) and cite primary literature for comparative analysis .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
- Reproducibility : Publish detailed protocols in supplementary materials, including raw data and code for computational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
